

Aldoxorubicin: A Comprehensive Technical Guide on its Therapeutic Potential

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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxorubicin (formerly INNO-206) is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and mitigating its well-documented systemic toxicities, most notably cardiotoxicity. This is achieved by covalently linking doxorubicin to an acid-sensitive linker that rapidly binds to circulating serum albumin upon intravenous administration. The resulting drug-albumin conjugate leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissues. The acidic microenvironment characteristic of solid tumors then facilitates the cleavage of the linker, releasing active doxorubicin directly at the site of action. This guide provides an in-depth review of aldoxorubicin's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile across various cancer types, supported by detailed experimental data and methodologies.

Core Concept and Mechanism of Action

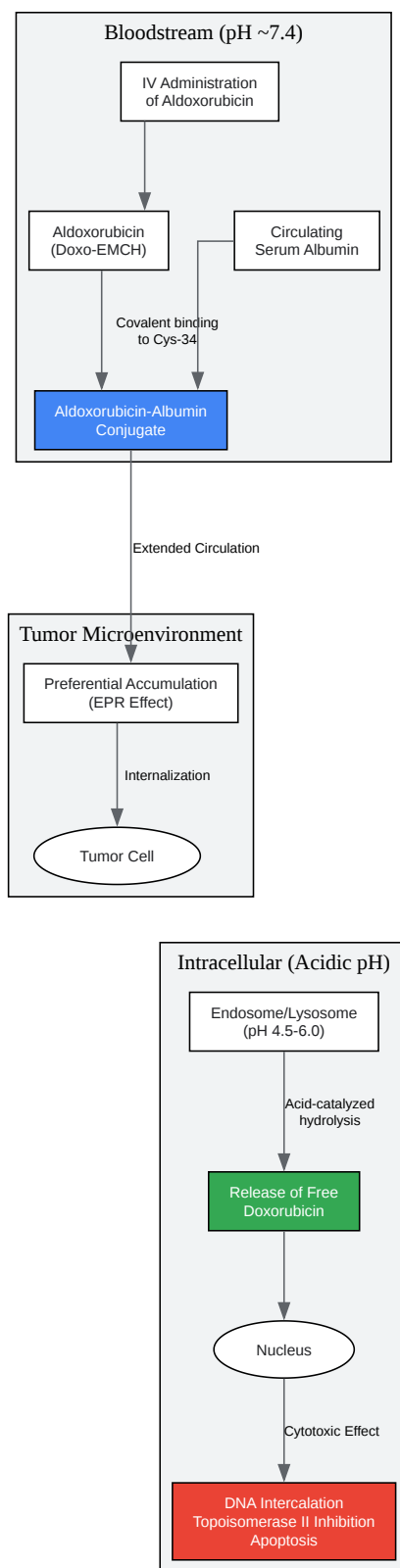
Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin (DOXO-EMCH).^{[1][2]} Its design is centered on a three-part system: the cytotoxic agent (doxorubicin), a plasma protein binding moiety, and a tumor-specific cleavable linker.

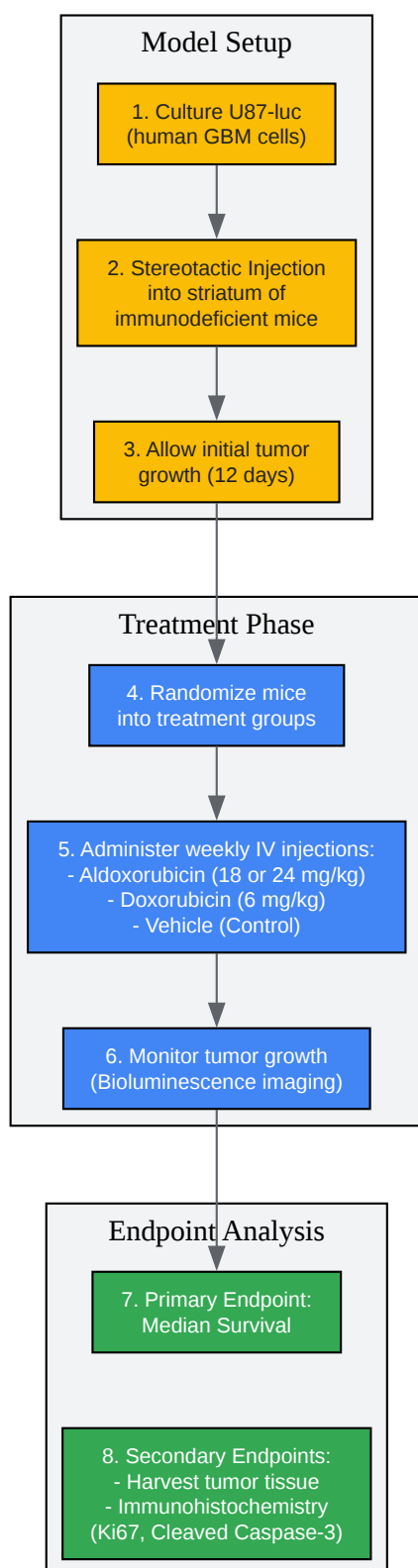
- **Albumin Binding:** Following intravenous administration, the maleimide group on the linker of aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on

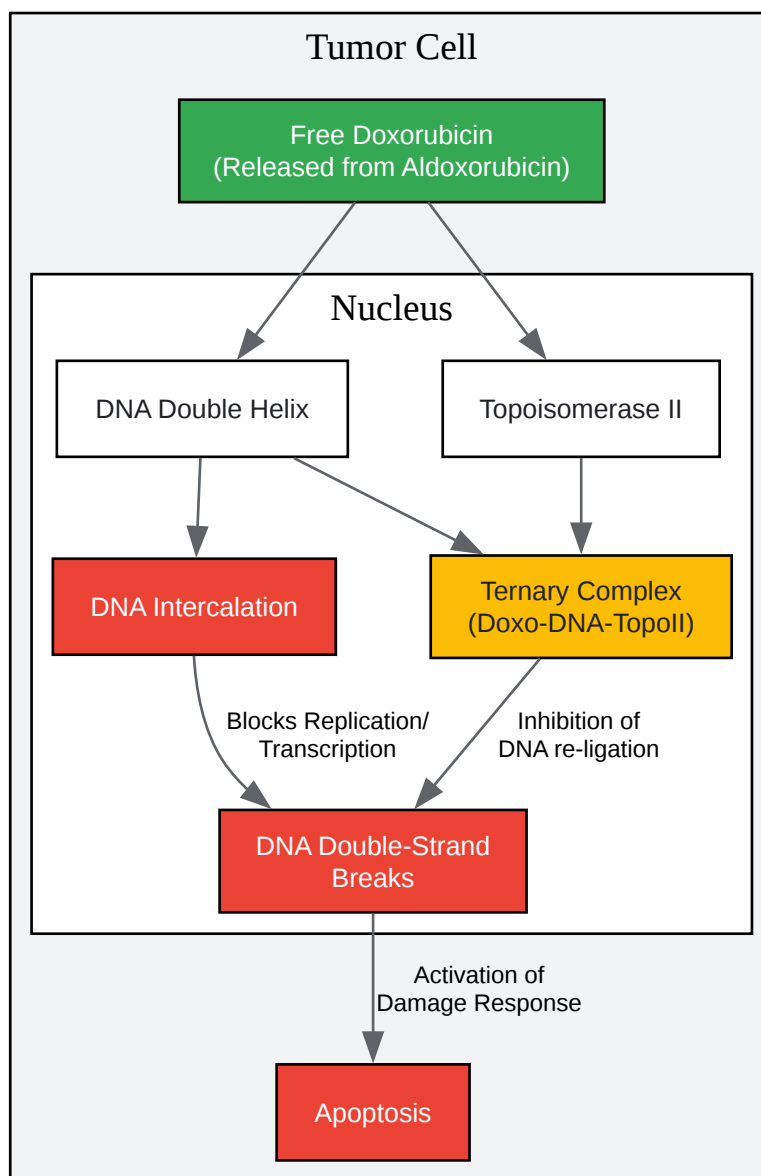
endogenous serum albumin.[3][4]

- **Tumor Accumulation:** The resulting doxorubicin-albumin conjugate has a high molecular weight, which significantly extends its circulation half-life and prevents rapid clearance. This large complex preferentially accumulates in solid tumors due to the EPR effect—a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[1][2]
- **Targeted Drug Release:** The hydrazone bond linking doxorubicin to the albumin-binding moiety is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions.[3][5] The tumor microenvironment is inherently acidic (pH 6.5-6.9), and the endosomes and lysosomes within tumor cells are even more so (pH 4.5-6.0).[4] Upon internalization of the conjugate by tumor cells, this acidic environment catalyzes the cleavage of the hydrazone linker, releasing the full payload of active doxorubicin.[3][6]
- **Cytotoxic Effect:** Once released, free doxorubicin exerts its well-established antineoplastic effects by intercalating with DNA and inhibiting topoisomerase II, leading to the inhibition of DNA synthesis and induction of apoptosis.[2][7]

This targeted delivery mechanism allows for the administration of significantly higher doses of doxorubicin equivalents compared to the conventional drug, while minimizing exposure to healthy tissues like the heart, thereby reducing off-target toxicities.[8][9]







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